Cas no 694-03-1 (Aziridine,1-(2-chloroethyl)-)

Aziridine,1-(2-chloroethyl)- structure
Aziridine,1-(2-chloroethyl)- structure
Product Name:Aziridine,1-(2-chloroethyl)-
CAS No:694-03-1
MF:C4H8ClN
MW:105.566020011902
CID:513477
PubChem ID:150844
Update Time:2025-04-19

Aziridine,1-(2-chloroethyl)- Chemical and Physical Properties

Names and Identifiers

    • Aziridine,1-(2-chloroethyl)-
    • 1-(2-chloroethyl)aziridine
    • N-(2-chloroethyl)aziridine
    • N-(2-Chloroethyl)ethylenimine
    • chloroethylaziridine
    • 694-03-1
    • AKOS006386122
    • N-2-Chloroethylaziridine
    • Aziridine, 1-(2-chloroethyl)-
    • SCHEMBL11570567
    • DTXSID00219519
    • Inchi: 1S/C4H8ClN/c5-1-2-6-3-4-6/h1-4H2
    • InChI Key: YZXPJVLVVIQNPF-UHFFFAOYSA-N
    • SMILES: ClCCN1CC1

Computed Properties

  • Exact Mass: 105.03464
  • Monoisotopic Mass: 105.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 42.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 3Ų

Experimental Properties

  • PSA: 3.01
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